molecular formula C5H4FN3O B11801679 5-Fluoropyrimidine-2-carboxamide

5-Fluoropyrimidine-2-carboxamide

Katalognummer: B11801679
Molekulargewicht: 141.10 g/mol
InChI-Schlüssel: GVGFPOMHJUJCDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoropyrimidine-2-carboxamide is a fluorinated pyrimidine derivative Fluorinated pyrimidines are known for their significant role in medicinal chemistry, particularly in the development of anticancer agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyrimidine-2-carboxamide typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with various nucleophiles such as alkoxides, phenols, and amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for fluorinated pyrimidines, including this compound, often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoropyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.

    Cyclization: Formation of cyclic compounds through intramolecular reactions.

Common Reagents and Conditions

    Nucleophiles: Alkoxides, phenols, and amines.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Catalysts: Potassium carbonate (K2CO3), tetrabutylammonium fluoride (TBAF).

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

5-Fluoropyrimidine-2-carboxamide has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoropyrimidine-2-carboxamide is unique due to its specific structural modifications, which can enhance its stability and reduce toxicity compared to other fluorinated pyrimidines. Its ability to form stable complexes with biological targets makes it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C5H4FN3O

Molekulargewicht

141.10 g/mol

IUPAC-Name

5-fluoropyrimidine-2-carboxamide

InChI

InChI=1S/C5H4FN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10)

InChI-Schlüssel

GVGFPOMHJUJCDS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)C(=O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.